Cas no 204078-26-2 (4-(Isopropylamino)benzonitrile)

4-(Isopropylamino)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-(Isopropylamino)benzonitrile
- 4-(propan-2-ylamino)benzonitrile
- 4-Isopropylaminobenzonitrile
- DFJUAQRBUUGSNE-UHFFFAOYSA-N
- AS-60272
- 4-[(Propan-2-yl)amino]benzonitrile
- 204078-26-2
- CS-0209766
- MFCD11145772
- AKOS000239731
- W15912
- A879642
- DA-43317
- SCHEMBL7522122
- DTXSID60632624
-
- MDL: MFCD11145772
- Inchi: InChI=1S/C10H12N2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,12H,1-2H3
- InChI Key: DFJUAQRBUUGSNE-UHFFFAOYSA-N
- SMILES: CC(C)NC1=CC=C(C=C1)C#N
Computed Properties
- Exact Mass: 160.10000
- Monoisotopic Mass: 160.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.8Ų
- XLogP3: 2.4
Experimental Properties
- PSA: 35.82000
- LogP: 2.45158
4-(Isopropylamino)benzonitrile Security Information
4-(Isopropylamino)benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(Isopropylamino)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB335170-1 g |
4-(Isopropylamino)benzonitrile; 98% |
204078-26-2 | 1g |
€246.00 | 2023-04-26 | ||
Apollo Scientific | OR912857-1g |
4-(Isopropylamino)benzonitrile |
204078-26-2 | 98% | 1g |
£150.00 | 2025-02-20 | |
TRC | I824198-100mg |
4-(Isopropylamino)benzonitrile |
204078-26-2 | 100mg |
$64.00 | 2023-05-18 | ||
TRC | I824198-1g |
4-(Isopropylamino)benzonitrile |
204078-26-2 | 1g |
$144.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I182614-25g |
4-(Isopropylamino)benzonitrile |
204078-26-2 | 98% | 25g |
¥8522.90 | 2023-09-02 | |
eNovation Chemicals LLC | D764042-5g |
4-(Isopropylamino)benzonitrile |
204078-26-2 | 95% | 5g |
$475 | 2024-06-07 | |
eNovation Chemicals LLC | D764042-10g |
4-(Isopropylamino)benzonitrile |
204078-26-2 | 95% | 10g |
$840 | 2024-06-07 | |
Fluorochem | 217156-5g |
4-(Isopropylamino)benzonitrile |
204078-26-2 | 95% | 5g |
£450.00 | 2022-03-01 | |
abcr | AB335170-1g |
4-(Isopropylamino)benzonitrile, 98%; . |
204078-26-2 | 98% | 1g |
€246.00 | 2024-06-08 | |
1PlusChem | 1P007QW0-100mg |
4-(Isopropylamino)benzonitrile |
204078-26-2 | 95% | 100mg |
$55.00 | 2023-12-19 |
4-(Isopropylamino)benzonitrile Related Literature
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
Additional information on 4-(Isopropylamino)benzonitrile
4-(Isopropylamino)benzonitrile (CAS No. 204078-26-2): A Comprehensive Overview in Modern Chemical Research
4-(Isopropylamino)benzonitrile, identified by its CAS number 204078-26-2, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, featuring a benzonitrile core substituted with an isopropylamino group, has garnered attention due to its versatile applications in synthetic chemistry and drug development. The unique structural attributes of 4-(Isopropylamino)benzonitrile make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the exploration of novel therapeutic agents.
The benzonitrile moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the isopropylamino group enhances the compound's lipophilicity, which can be crucial for membrane permeability and oral bioavailability in drug candidates. Recent studies have highlighted the potential of this compound as a precursor in the development of small-molecule inhibitors targeting neurological disorders. The isopropylamino group's steric bulk can influence binding affinity and selectivity, making 4-(Isopropylamino)benzonitrile a promising scaffold for structure-activity relationship (SAR) studies.
In the context of modern pharmaceutical research, the synthesis of 4-(Isopropylamino)benzonitrile has been optimized through various catalytic and asymmetric methods. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have enabled efficient construction of the benzonitrile ring system, while protecting group strategies have facilitated selective functionalization of the isopropylamino moiety. These advancements have not only improved yields but also reduced environmental impact, aligning with green chemistry principles.
The compound's relevance extends to materials science, where its electronic properties make it suitable for applications in organic electronics and photovoltaic devices. The benzonitrile group contributes to electron-withdrawing characteristics, which can be leveraged in designing materials with specific optoelectronic properties. Additionally, the isopropylamino group can serve as a handle for further functionalization, allowing for the creation of complex polymers and copolymers with tailored properties.
Recent breakthroughs in computational chemistry have further enhanced the understanding of 4-(Isopropylamino)benzonitrile's reactivity and potential applications. Molecular modeling studies have predicted novel derivatives with enhanced biological activity, guiding experimental efforts toward more effective drug candidates. These computational approaches are complemented by experimental validation, where synthetic chemists employ cutting-edge techniques to access these predicted structures.
The pharmaceutical industry has shown particular interest in exploring derivatives of 4-(Isopropylamino)benzonitrile for their potential in treating inflammatory and autoimmune diseases. Preclinical studies indicate that certain analogs exhibit anti-inflammatory properties by modulating key signaling pathways involved in immune responses. The isopropylamino group's role in influencing pharmacokinetic profiles has been extensively studied, with findings suggesting its importance in achieving optimal therapeutic efficacy.
In conclusion, 4-(Isopropylamino)benzonitrile (CAS No. 204078-26-2) represents a multifaceted compound with broad applications across chemical research and pharmaceutical development. Its unique structural features and reactivity make it a valuable building block for synthesizing novel bioactive molecules. As research continues to uncover new derivatives and applications, this compound is poised to play an increasingly significant role in advancing both therapeutic and material sciences.
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